1,4,5-Triaminoanthraquinone
Description
1,4,5-Triaminoanthraquinone is a polyaminated anthraquinone derivative characterized by three amino (-NH₂) groups at positions 1, 4, and 5 of the anthracene core. Anthraquinones are widely studied for their roles as dyes, pharmaceuticals, and intermediates in organic synthesis . The triamino derivative, however, remains less explored compared to simpler analogues, with emerging interest in its redox behavior, photochemical properties, and bioactivity .
Properties
CAS No. |
6407-69-8 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1,4,5-triaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H11N3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H,15-17H2 |
InChI Key |
MKARJQUHEFPSDM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)N |
Other CAS No. |
6407-69-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Amino-Substituted Anthraquinones
Monoamino Derivatives
- 1-Aminoanthraquinone (CAS 82-45-1): A single amino group at position 1 reduces solubility (logP ~3.2) but serves as a precursor for dyes and pharmaceuticals.
- 1-Amino-4-hydroxyanthraquinone: Combines amino and hydroxyl groups, improving water solubility (logP ~2.8) and demonstrating moderate anticancer activity via DNA intercalation .
Diamino Derivatives
- 1,4-Diaminoanthraquinone: Exhibits stronger π-π stacking interactions than monoamino derivatives, enhancing stability in dye applications. However, its bioactivity is less pronounced than triamino analogues .
1,4,5-Triaminoanthraquinone**
- Key Features: Molecular Weight: 267.25 g/mol (estimated). Solubility: Higher than mono/diamino derivatives due to increased polarity.
Hydroxy-Substituted Analogues
- 1,2,5-Trihydroxyanthraquinone (CAS 6486-93-7): Hydroxyl groups at positions 1, 2, and 5 increase acidity (pKa ~8–10) and redox activity. Used in natural dyes but lacks the hydrogen-bonding versatility of amino groups .
- 1,8-Dihydroxy-4,5-dinitroanthraquinone: Nitro groups (-NO₂) at positions 4 and 5 confer electron-withdrawing effects, reducing solubility and altering electrochemical behavior compared to triamino derivatives .
Halogenated and Sulfur-Containing Analogues
- 2-Chloro-5-(methylsulfonamide)anthraquinone: Chlorine and sulfonamide groups enhance electrophilicity, improving reactivity in nucleophilic substitution reactions. Shows antioxidant properties but lower bioavailability .
- 1,4-Difluoro-5,8-dihydroxyanthraquinone (CAS 131401-54-2): Fluorine atoms increase metabolic stability and lipophilicity (logP ~3.5), making it a therapeutic intermediate .
Thioanthraquinones and Aliphatic Derivatives
- 1-Chloro-5-(dodecylthio)anthraquinone: Long alkyl chains improve membrane permeability but reduce aqueous solubility. Used in photodynamic therapy studies .
- 1,4-Bi[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthraquinone: Aliphatic amino groups enhance lipophilicity (logP ~2.1) and anticancer activity via intercalation and ROS generation .
Structural and Functional Comparison Table
| Compound | Substituents | Molecular Weight | Solubility (logP) | Key Applications | Bioactivity |
|---|---|---|---|---|---|
| This compound | 1-NH₂, 4-NH₂, 5-NH₂ | 267.25* | ~1.8* | Drug intermediates, dyes | DNA interaction, anticancer (hypothesized) |
| 1-Aminoanthraquinone | 1-NH₂ | 223.22 | 3.2 | Dyes, synthesis precursors | Limited antibacterial |
| 1,2,5-Trihydroxyanthraquinone | 1-OH, 2-OH, 5-OH | 256.21 | 2.5 | Natural dyes, redox probes | Antioxidant |
| 1,4-Difluoro-5,8-dihydroxy | 1-F, 4-F, 5-OH, 8-OH | 314.21 | 3.5 | Therapeutic intermediates | Stabilized pharmacokinetics |
| 1,4-Bi[2-(dimethylamino)ethylamino]-5,8-dihydroxy | Aliphatic amines | 468.50 | 2.1 | Anticancer leads | Topoisomerase inhibition |
*Estimated values based on structural analogues.
Research Findings and Implications
- Synthetic Challenges: this compound requires multi-step regioselective amination, contrasting with simpler nitration or sulfonation routes for mono-substituted derivatives .
- Bioactivity: While 1-amino-4-hydroxyanthraquinone shows anticancer activity (IC₅₀ ~5 μM in HeLa cells) , triamino derivatives may exhibit enhanced potency due to synergistic hydrogen bonding.
- Electrochemical Properties: Amino groups lower reduction potentials compared to nitro- or hydroxy-substituted analogues, favoring applications in redox-active drug design .
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